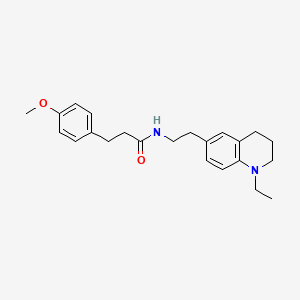
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.505. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dopamine Agonist Properties
Research has explored the synthesis and examination of homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine-like activity, suggesting potential applications in studying dopamine receptor interactions and signaling pathways. For example, studies demonstrated that modifications in the N-alkyl group affect the potency of these compounds as dopamine agonists, highlighting their relevance in neuroscience and pharmacology research (Jacob et al., 1981).
Crystal Structure and Biological Activity
Investigations into the crystal structure and biological activity of related compounds, such as halogenated hydrocarbon aminations, have been conducted. These studies not only elucidate the structural aspects but also explore the bioactivity against specific microbial strains, thus contributing to the field of medicinal chemistry and antimicrobial research (Bai et al., 2012).
Synthesis and Evaluation as Ligands
Research on the synthesis and evaluation of related compounds as ligands for dopamine receptors presents another avenue of application. Such studies are critical for developing therapeutic agents targeting neurological disorders. Compounds showing low affinity for dopamine D(1) receptors and varying activities against D(2) receptors indicate their potential in drug development and neuropharmacology (Claudi et al., 2000).
Antibiotic Properties
The discovery of new natural products with antibiotic properties from microbial sources, such as tetrahydroquinoline derivatives, underscores the compound's relevance in the search for new antimicrobials. This research highlights the potential of structurally related compounds in addressing the global challenge of antibiotic resistance (Asolkar et al., 2004).
Catalytic Asymmetric Synthesis
The catalytic asymmetric synthesis of amino acid components for the biosynthesis of tetrahydroisoquinoline alkaloids showcases the compound's significance in organic synthesis and the development of pharmacologically active alkaloids. This area of research contributes to the understanding of natural product synthesis and its application in drug discovery (Tanifuji et al., 2016).
特性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-25-16-4-5-20-17-19(8-12-22(20)25)14-15-24-23(26)13-9-18-6-10-21(27-2)11-7-18/h6-8,10-12,17H,3-5,9,13-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUJDQQRQWUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)
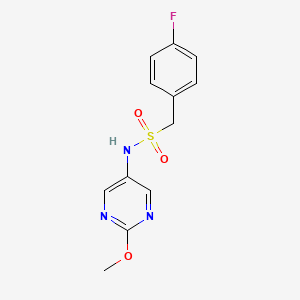
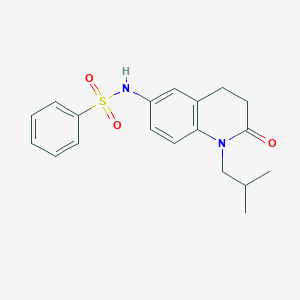
![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)
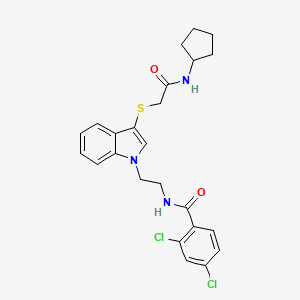

![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
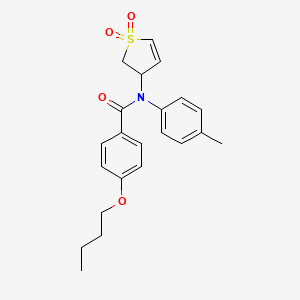

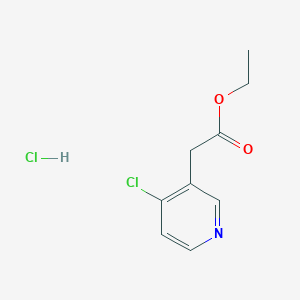
![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)
![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2433484.png)
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2433485.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433487.png)